molecular formula C23H29N3O2S B3071703 Ethyl Quetiapine Fumarate Salt CAS No. 1011758-06-7

Ethyl Quetiapine Fumarate Salt

Cat. No.: B3071703
CAS No.: 1011758-06-7
M. Wt: 411.6 g/mol
InChI Key: FVXYXAAPCZDAOX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl Quetiapine Fumarate Salt, also known as 6-[4-[2-(2-Ethoxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine or Quetiapine Impurity 3, primarily targets dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

The compound acts as an antagonist at these receptors This antagonism at D2 and 5HT2A receptors is believed to contribute to its therapeutic effects .

Biochemical Pathways

The antagonism of D2 and 5HT2A receptors affects various biochemical pathways. For instance, it can inhibit the release of certain neurotransmitters, modulate synaptic transmission, and alter neuronal firing rates . The exact downstream effects can vary depending on the specific neural circuits involved.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the predominant enzymes involved . The mean terminal half-life of the compound is approximately 7 hours . The drug is approximately 83% bound to plasma proteins over the complete therapeutic plasma concentration range .

Result of Action

The molecular and cellular effects of this compound’s action include changes in neurotransmitter release, alterations in neuronal firing rates, and potential effects on neuronal survival . These changes can lead to improvements in the symptoms of conditions like schizophrenia, bipolar disorder, and major depressive disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the patient’s overall health status, co-administration with other drugs, and genetic variations in drug-metabolizing enzymes can affect the drug’s pharmacokinetics and pharmacodynamics .

Biochemical Analysis

Biochemical Properties

Ethyl Quetiapine Fumarate Salt interacts with various enzymes and proteins in the body. It is metabolized primarily by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the predominant enzymes involved in its transformation . This interaction with the cytochrome P450 system is crucial for the drug’s bioavailability and therapeutic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to have dose-dependent clinical efficacy, with different effects observed at different doses . At low doses, it has hypnotic and sedative effects attributable to histamine 1-receptor blockade. With midrange doses, mood effects are secondary to both dopaminergic (D2 receptor) and serotonergic (5HT2A receptor) blockade .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple pathways. It exerts its effects at the molecular level through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has notable antagonistic actions at histamine receptors that probably contribute to their sedative effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The half-life of the parent compound is approximately 7 hours, and the time to peak plasma concentration is 1–2 hours for the immediate-release formulation

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The minimal effective dose (MED) of hindlimb retraction time (HRT) and forelimb retraction time (FRT) of this compound was found to be 20 mg.kg-1 and 100 mg.kg-1, respectively . This indicates that the compound’s effects are dose-dependent and can vary significantly at different doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the cytochrome P450 system, predominantly by CYP3A4 and CYP2D6 . These enzymes play a crucial role in the drug’s transformation and ultimately its therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. The volume of distribution of this compound is 10±4 L per kg . This suggests that the compound is widely distributed throughout the body.

Chemical Reactions Analysis

Ethyl Quetiapine Fumarate Salt undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Properties

IUPAC Name

6-[4-[2-(2-ethoxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S/c1-2-27-17-18-28-16-15-25-11-13-26(14-12-25)23-19-7-3-5-9-21(19)29-22-10-6-4-8-20(22)24-23/h3-10H,2,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXYXAAPCZDAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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